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Compound of Interest
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Cat. No.: B1250996 Get Quote

In the landscape of therapeutic development for metabolic disorders, the inhibition of

diacylglycerol acyltransferase-1 (DGAT-1) has emerged as a promising strategy. This enzyme

catalyzes the final and committed step in triglyceride synthesis, making it a key target for

conditions such as obesity and type 2 diabetes. This guide provides a detailed comparison of

two DGAT-1 inhibitors: Roselipin 1A, a natural product, and PF-04620110, a synthetic

compound that has undergone clinical investigation.

Mechanism of Action
Both Roselipin 1A and PF-04620110 exert their therapeutic effects by inhibiting the DGAT-1

enzyme. DGAT-1 is responsible for the esterification of diacylglycerol to form triglycerides. By

blocking this enzyme, these inhibitors reduce the synthesis and subsequent storage of

triglycerides, which can lead to improved insulin sensitivity and a reduction in diet-induced

obesity.[1][2][3]

PF-04620110 is a potent and selective inhibitor of DGAT-1.[1][2] Beyond its primary

mechanism, PF-04620110 has also been shown to suppress fatty acid-induced NLRP3

inflammasome activation in macrophages.[4][5] This anti-inflammatory action may contribute to

its beneficial effects in the context of type 2 diabetes, a disease with a known chronic

inflammatory component.[4][5]

Roselipins, including Roselipin 1A, are a series of compounds isolated from the marine fungus

Gliocladium roseum KF-1040 that inhibit DGAT activity.[6] The complex structure of Roselipin

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1250996?utm_src=pdf-interest
https://www.benchchem.com/product/b1250996?utm_src=pdf-body
https://www.benchchem.com/product/b1250996?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4018057/
https://pubmed.ncbi.nlm.nih.gov/24900321/
https://pubmed.ncbi.nlm.nih.gov/23871442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4018057/
https://pubmed.ncbi.nlm.nih.gov/24900321/
https://pubmed.ncbi.nlm.nih.gov/31694081/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6834844/
https://pubmed.ncbi.nlm.nih.gov/31694081/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6834844/
https://www.benchchem.com/product/b1250996?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10580381/
https://www.benchchem.com/product/b1250996?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1250996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1A, which includes nine stereogenic centers, has been a subject of extensive research, with its

total synthesis and absolute configuration being recently elucidated.[7][8][9]

Efficacy and Potency
Direct head-to-head comparative studies between Roselipin 1A and PF-04620110 have not

been identified in the reviewed literature. However, their individual potencies have been

characterized.

Compound Target IC50 Cell-Based Potency

PF-04620110 DGAT-1 19 nM[1][2][10]

8 nM (Triglyceride

synthesis in HT-29

cells)[10]

Roselipin 1A DGAT 15 - 22 µM[6][7] Not Reported

Note: The IC50 for Roselipin 1A represents the range for the roselipin series of compounds.

PF-04620110 demonstrates high potency with an IC50 in the nanomolar range for DGAT-1

inhibition.[1][2][10] In contrast, the reported IC50 for the roselipin family of compounds,

including Roselipin 1A, is in the micromolar range, suggesting a lower intrinsic potency

compared to PF-04620110.[6][7]

In Vivo Efficacy of PF-04620110
Preclinical studies in rodent models have demonstrated the in vivo efficacy of PF-04620110.

Oral administration of PF-04620110 at doses of 0.1 mg/kg and higher led to a significant

reduction in plasma triglyceride levels following a lipid challenge in rats.[1][2] Furthermore, in a

triglyceride tolerance test in mice, PF-04620110 dose-responsively increased levels of the

incretin hormones GLP-1 and PYY, while blunting GIP levels.[11]

In a Phase 1 clinical trial, PF-04620110 was investigated for the treatment of type 2 diabetes.

[4]
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In Vitro DGAT-1 Inhibition Assay (for PF-04620110)
The inhibitory activity of PF-04620110 on DGAT-1 was assessed using an enzymatic assay

with rat liver microsomes. The assay measures the incorporation of a radiolabeled acyl-CoA

into triglycerides in the presence of diacylglycerol. The concentration of the inhibitor required to

reduce the enzyme activity by 50% is determined as the IC50 value.

Triglyceride Synthesis Assay in HT-29 Cells (for PF-
04620110)
Human colon adenocarcinoma (HT-29) cells were used to evaluate the effect of PF-04620110

on cellular triglyceride synthesis. Cells were incubated with the compound, and the synthesis of

triglycerides was measured, likely using a radiolabeled precursor. The IC50 value represents

the concentration of PF-04620110 that inhibits triglyceride synthesis by 50%.[10]

In Vivo Triglyceride Tolerance Test in Rodents (for PF-
04620110)
Rats or mice were administered PF-04620110 orally prior to a lipid challenge (e.g., corn oil

gavage).[1][11] Blood samples were collected at various time points to measure plasma

triglyceride levels. The reduction in the area under the curve (AUC) of plasma triglycerides in

the treated group compared to the vehicle group indicates the in vivo efficacy of the compound.

[1]
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Mechanism of DGAT-1 Inhibition.
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Anti-inflammatory action of PF-04620110.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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